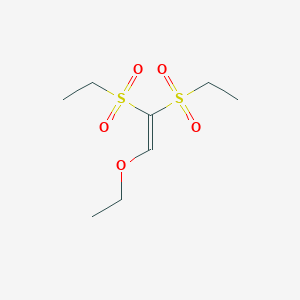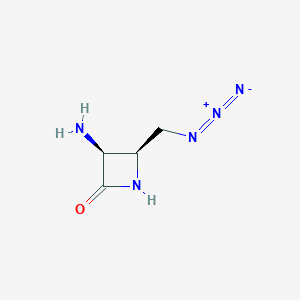
(3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor.
Formation of Azetidinone Ring: The azetidinone ring is formed through cyclization reactions, often involving nucleophilic substitution or addition reactions.
Introduction of Azido Group: The azido group is introduced via azidation reactions, typically using sodium azide or other azidating agents under controlled conditions.
Amino Group Introduction: The amino group is introduced through amination reactions, often using amine sources like ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. Key steps include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for maximum efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like sodium azide and alkyl halides are commonly used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the azetidinone ring.
Reduction Products: Amino derivatives formed by reducing the azido group.
Substitution Products: Various substituted azetidinones depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new antibiotics and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can inhibit enzymes involved in bacterial cell wall synthesis, similar to other β-lactam antibiotics. The azido group can also participate in bioorthogonal reactions, making it useful in chemical biology for labeling and tracking biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R)-4-Acetoxy-3-[®-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one: Another azetidinone derivative with different substituents.
(3S,4R)-4-Ethyl-3-[(triphenylmethyl)amino]azetidin-2-one: Similar structure with an ethyl and triphenylmethyl group.
Uniqueness
(3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one is unique due to its combination of an amino group and an azido group on the azetidinone ring
Propiedades
Número CAS |
63332-58-1 |
|---|---|
Fórmula molecular |
C4H7N5O |
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
(3S,4R)-3-amino-4-(azidomethyl)azetidin-2-one |
InChI |
InChI=1S/C4H7N5O/c5-3-2(1-7-9-6)8-4(3)10/h2-3H,1,5H2,(H,8,10)/t2-,3+/m1/s1 |
Clave InChI |
VEWLITSREXQETL-GBXIJSLDSA-N |
SMILES isomérico |
C([C@@H]1[C@@H](C(=O)N1)N)N=[N+]=[N-] |
SMILES canónico |
C(C1C(C(=O)N1)N)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14507134.png)
![2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14507138.png)
![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)
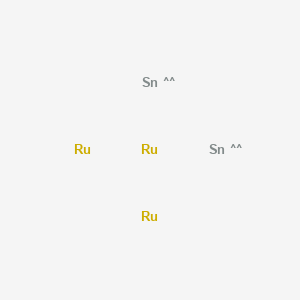
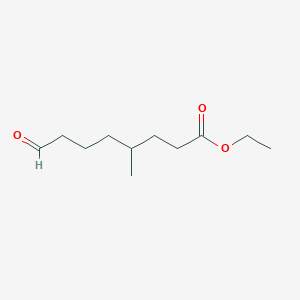
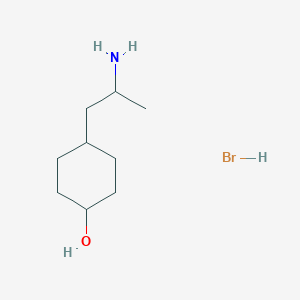

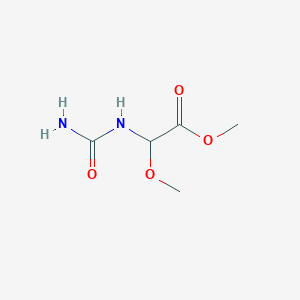

![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)
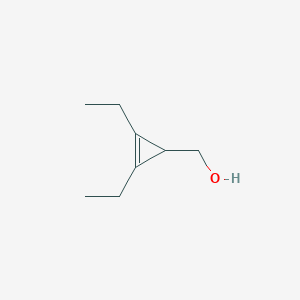
![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)

